molecular formula C9H17NO4 B1214307 Acetyl-d-carnitine CAS No. 4398-79-2

Acetyl-d-carnitine

カタログ番号: B1214307
CAS番号: 4398-79-2
分子量: 203.24 g/mol
InChIキー: RDHQFKQIGNGIED-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-acetyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified is acetyl. It is an O-acetylcarnitine and an O-acyl-D-carnitine. It is an enantiomer of an O-acetyl-L-carnitine.

科学的研究の応用

Neurological Disorders

Cognitive Decline and Dementia
Acetyl-D-carnitine has been studied for its effects on cognitive decline, particularly in Alzheimer's disease and other forms of dementia. Clinical trials have shown that supplementation can slow the progression of cognitive impairment. For instance, a study involving patients with Alzheimer's indicated significant improvements in cognitive ability after one year of treatment with this compound at doses ranging from 2,000 to 3,000 mg daily .

Depression
Research has linked low blood levels of this compound with depression. A study found that patients with major depressive disorder exhibited significantly lower levels of this compound compared to healthy controls. Supplementation in animal models reversed depression-like behaviors, suggesting a potential role in treating mood disorders . However, further clinical trials are needed to establish effective dosing and treatment protocols.

Cardiovascular Health

Ischemia and Myocardial Arrhythmia
this compound has been explored for its cardioprotective effects. It has been shown to improve outcomes in ischemic heart conditions by enhancing energy metabolism in cardiac tissues. Research indicates that it may reduce the severity of myocardial arrhythmias and improve recovery following cardiac events .

Metabolic Disorders

Diabetic Neuropathy
Clinical studies have demonstrated that this compound can alleviate symptoms associated with diabetic peripheral neuropathy. A meta-analysis revealed a significant reduction in pain among patients treated with this compound compared to placebo groups, suggesting its efficacy in managing neuropathic pain related to diabetes .

Ophthalmic Applications

Glaucoma Treatment
Recent patents have highlighted the use of this compound in treating glaucoma. The compound is proposed to be effective through its neuroprotective properties, potentially slowing the progression of optic nerve damage associated with this condition .

Summary Table: Applications of this compound

Application AreaEvidence LevelKey Findings
Neurological DisordersModerateSlows cognitive decline in Alzheimer's; potential antidepressant effects
Cardiovascular HealthModerateImproves outcomes in ischemia and myocardial arrhythmias
Metabolic DisordersHighReduces pain in diabetic neuropathy
Ophthalmic ApplicationsEmergingPotential use in glaucoma treatment

Case Studies

  • Alzheimer's Disease : A year-long study involving 130 Alzheimer’s patients showed that this compound significantly reduced cognitive deterioration across various metrics, with mild adverse events reported .
  • Depression : In a clinical setting, individuals diagnosed with major depressive disorder showed marked improvement when supplemented with this compound, correlating higher blood levels of the compound with better symptom management .
  • Diabetic Neuropathy : A controlled trial indicated that patients receiving this compound experienced a 20% greater reduction in pain compared to those on placebo, highlighting its effectiveness in managing neuropathic symptoms .

特性

CAS番号

4398-79-2

分子式

C9H17NO4

分子量

203.24 g/mol

IUPAC名

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1

InChIキー

RDHQFKQIGNGIED-QMMMGPOBSA-N

SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

異性体SMILES

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

正規SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Key on ui other cas no.

4398-79-2
3040-38-8

溶解性

In water, 1X10+6 mg/L at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-d-carnitine
Reactant of Route 2
Reactant of Route 2
Acetyl-d-carnitine
Reactant of Route 3
Reactant of Route 3
Acetyl-d-carnitine
Reactant of Route 4
Reactant of Route 4
Acetyl-d-carnitine
Reactant of Route 5
Acetyl-d-carnitine
Reactant of Route 6
Acetyl-d-carnitine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。